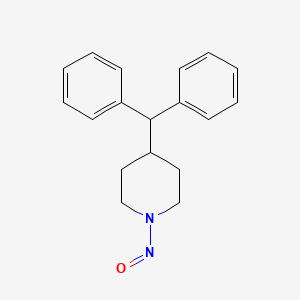

4-(Diphenylmethyl)-1-nitrosopiperidine

Beschreibung

4-(Diphenylmethyl)-1-nitrosopiperidine is a piperidine derivative featuring a diphenylmethyl group at the 4-position and a nitroso (-NO) substituent at the 1-position. Piperidine and piperazine derivatives are widely explored in medicinal chemistry due to their versatility in modulating bioactivity, stability, and receptor interactions . The nitroso group in this compound introduces unique electronic and steric properties, distinguishing it from related structures with nitro (-NO₂) or ester substituents.

Eigenschaften

Molekularformel |

C18H20N2O |

|---|---|

Molekulargewicht |

280.4 g/mol |

IUPAC-Name |

4-benzhydryl-1-nitrosopiperidine |

InChI |

InChI=1S/C18H20N2O/c21-19-20-13-11-17(12-14-20)18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17-18H,11-14H2 |

InChI-Schlüssel |

HTRHCZYJYNZDLQ-UHFFFAOYSA-N |

Kanonische SMILES |

C1CN(CCC1C(C2=CC=CC=C2)C3=CC=CC=C3)N=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diphenylmethyl)-1-nitrosopiperidine typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-diaminopentane, under acidic conditions.

Introduction of the Diphenylmethyl Group: The diphenylmethyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and aluminum chloride as a catalyst.

Nitrosation: The final step involves the nitrosation of the piperidine ring. This can be achieved by treating the compound with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) under controlled temperature conditions.

Industrial Production Methods

Industrial production of 4-(Diphenylmethyl)-1-nitrosopiperidine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Diphenylmethyl)-1-nitrosopiperidine undergoes various chemical reactions, including:

Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.

Reduction: The nitroso group can be reduced to an amine group using reducing agents like sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Various nucleophiles under basic conditions.

Major Products Formed

Oxidation: 4-(Diphenylmethyl)-1-nitropiperidine.

Reduction: 4-(Diphenylmethyl)-1-aminopiperidine.

Substitution: Products depend on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In organic synthesis, 4-(Diphenylmethyl)-1-nitrosopiperidine is utilized as a reagent and precursor for synthesizing complex molecules. Its nitroso group allows for various chemical reactions, including:

- Oxidation : The nitroso group can be oxidized to form nitro derivatives.

- Reduction : It can be reduced to generate amine derivatives.

- Substitution : The piperazine ring can undergo substitution reactions with electrophiles.

Biology

The compound has shown potential biological activities, particularly in antimicrobial and anticancer research:

- Antimicrobial Activity : Studies indicate significant inhibition of pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its use in treating bacterial infections.

- Anticancer Properties : Preliminary research demonstrates that it may induce apoptosis in cancer cell lines, likely through oxidative stress mechanisms and modulation of cell signaling pathways.

Medicine

In the medical field, the compound is investigated for its potential as a pharmacological tool and in drug development. Its ability to interact with various molecular targets makes it a candidate for further exploration in therapeutic applications.

Case Studies

Several studies have highlighted the biological effects of 4-(Diphenylmethyl)-1-nitrosopiperidine:

- Antimicrobial Study : A study evaluated its efficacy against Staphylococcus aureus and Escherichia coli, revealing significant inhibition zones compared to control samples.

- Anticancer Research : In vitro tests on human breast cancer cell lines (e.g., MCF-7) indicated a dose-dependent increase in apoptosis markers, suggesting its potential as an anticancer agent.

Wirkmechanismus

The mechanism of action of 4-(Diphenylmethyl)-1-nitrosopiperidine involves its interaction with biological molecules. The nitroso group can form covalent bonds with nucleophilic sites in proteins and DNA, potentially leading to biological effects such as enzyme inhibition or DNA damage. The diphenylmethyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural analogs, their substituents, and reported biological activities:

Key Comparisons:

Core Structure Variations

- Piperidine vs. Piperazine : Piperazine derivatives (e.g., ) exhibit enhanced solubility and basicity due to the additional nitrogen atom, whereas piperidine-based compounds (e.g., ) may exhibit greater conformational rigidity .

- Nitroso vs. This could impact metabolic stability or covalent binding to biological targets compared to 4-Methyl-1-(2-nitrophenyl)piperidine .

Role of the Diphenylmethyl Group

- The diphenylmethyl moiety is a common pharmacophore in antiallergic () and anti-inflammatory agents (), likely due to its lipophilicity and ability to interact with hydrophobic receptor pockets . In 4-(Diphenylmethyl)-1-nitrosopiperidine, this group may enhance blood-brain barrier penetration or target binding affinity.

Biologische Aktivität

4-(Diphenylmethyl)-1-nitrosopiperidine, also known as N-nitroso-1-benzhydryl-piperidine, is a nitrosamine compound that has garnered interest due to its potential biological activities. This compound is characterized by a piperidine ring substituted with a diphenylmethyl group and a nitroso functional group, which may contribute to its reactivity and biological effects.

- Molecular Formula : C18H20N2O

- Molecular Weight : 280.36 g/mol

- CAS Number : Not available in the provided sources.

The biological activity of 4-(Diphenylmethyl)-1-nitrosopiperidine is primarily attributed to the nitroso group, which can form covalent bonds with nucleophilic sites on proteins. This interaction may lead to alterations in enzyme activity and cellular signaling pathways. The compound's ability to modulate biological systems makes it a candidate for further pharmacological investigation.

Antimicrobial Properties

Research indicates that 4-(Diphenylmethyl)-1-nitrosopiperidine exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential use as an antimicrobial agent in pharmaceuticals.

Anticancer Activity

The compound has been evaluated for its anticancer effects. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines, potentially through the generation of reactive oxygen species (ROS) and subsequent oxidative stress. This mechanism aligns with findings that nitrosamines can influence cancer pathways by modifying cellular redox states .

Cardiovascular Effects

In studies involving isolated heart preparations, 4-(Diphenylmethyl)-1-nitrosopiperidine displayed significant inotropic effects, enhancing cardiac contractility. This effect was more pronounced in rat hearts compared to guinea pig hearts, indicating species-specific responses . The vasodilatory effects observed suggest potential applications in managing cardiovascular conditions.

Study 1: Antimicrobial Activity

A study conducted on various bacterial strains revealed that 4-(Diphenylmethyl)-1-nitrosopiperidine inhibited the growth of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing effective concentrations that warrant further exploration for therapeutic applications.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Pseudomonas aeruginosa | 100 |

Study 2: Anticancer Activity

In vitro assays on human cancer cell lines demonstrated that treatment with 4-(Diphenylmethyl)-1-nitrosopiperidine led to increased apoptosis rates. The IC50 values were calculated for different cell lines, illustrating its potential as an anticancer agent.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 10 |

Pharmacological Insights

The pharmacological profile of 4-(Diphenylmethyl)-1-nitrosopiperidine suggests multiple mechanisms of action, including:

- Enzyme Modulation : The compound may act as an inhibitor or activator of specific enzymes involved in metabolic pathways.

- Cell Signaling Interference : It has the potential to disrupt signaling cascades associated with cell proliferation and survival.

Toxicological Considerations

While the compound shows promise in various biological activities, it is essential to consider the toxicological implications of nitrosamines. Studies have indicated potential genotoxicity and carcinogenicity associated with nitrosamine exposure, necessitating thorough safety evaluations before clinical application .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.